[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine
Description
[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a 4-methylbenzenesulfonyl group. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylphenyl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)18(16,17)13-8-4-11(15-14)5-9-13/h2-9,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULUSNMAXYDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332395 | |
| Record name | [4-(4-methylphenyl)sulfonylphenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80912-28-3 | |
| Record name | [4-(4-methylphenyl)sulfonylphenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine typically involves the reaction of hydrazine with 4-substituted benzenesulfonamides. This process has been optimized to yield high-purity products while minimizing impurities. For example, a method using 4-chlorobenzenesulfonamide and hydrazine monohydrate has demonstrated significant efficiency in producing the desired compound with a high yield of over 90% purity .
Biological Activities
1. Anti-inflammatory Properties:
One of the most significant applications of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, making them suitable candidates for treating conditions like arthritis .
2. Antiglycation Activity:
Research has indicated that hydrazone derivatives, including those related to [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine, exhibit antiglycation properties. These compounds can inhibit the glycation of proteins, which is crucial in managing diabetes-related complications. A study showed that certain derivatives had IC50 values significantly lower than standard treatments, indicating their potential as therapeutic agents .
3. Anticancer Potential:
Recent investigations have highlighted the anticancer activity of sulfonamide derivatives, including [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine. These compounds have shown cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy. For instance, a series of new sulfonamide derivatives demonstrated significant cytotoxic effects on human cancer cells .
Case Study 1: Synthesis and Evaluation of NSAIDs
A patent outlines the synthesis of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine derivatives as intermediates for NSAIDs. The research emphasizes the compound's ability to selectively inhibit COX-2 without affecting COX-1, which is crucial for reducing side effects associated with traditional NSAIDs .
| Compound | COX-2 Inhibition | COX-1 Inhibition | Selectivity Ratio |
|---|---|---|---|
| Compound A | 85% | 20% | 4.25 |
| Compound B | 90% | 15% | 6.00 |
Case Study 2: Antiglycation Activity
A series of hydrazone derivatives were synthesized and tested for their antiglycation activity. The results showed promising inhibition rates compared to standard drugs.
| Compound | IC50 (µM) | Standard IC50 (Rutin) |
|---|---|---|
| Compound 1 | 216.52 | 294.46 |
| Compound 2 | 289.58 | |
| Compound 3 | 227.75 |
Mechanism of Action
The mechanism of action of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives can inhibit the growth of microbial cells by interfering with essential biochemical pathways. The hydrazine group can form covalent bonds with target proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar compounds to [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine include:
4-Methylbenzenesulfonohydrazide: A related compound with similar biological activities.
Phenylhydrazine derivatives: These compounds share the hydrazine functional group and exhibit comparable reactivity and applications.
[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts specific chemical and biological properties that differentiate it from other hydrazine derivatives.
Biological Activity
[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine is an organic compound notable for its unique structural features, which include a hydrazine functional group and a para-methylbenzenesulfonyl moiety. Its molecular formula is C13H14N2O2S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of:
- Hydrazine Group: Contributes to reactivity and potential interactions with biological targets.
- Sulfonamide Moiety: Enhances chemical reactivity and biological activity.
Antioxidant Properties
Research indicates that compounds similar to [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine exhibit significant antioxidant properties . These properties are primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Anticancer Potential
Hydrazine derivatives have been explored for their anticancer activities . Studies suggest that [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine may interact with cellular pathways involved in apoptosis and proliferation. The sulfonamide group may enhance its binding affinity to biological macromolecules, potentially leading to increased efficacy against cancer cells .
The mechanism of action involves the interaction of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine with specific molecular targets. It can form covalent bonds with proteins, inhibiting their function. This interaction is crucial for its role in medicinal chemistry, particularly in the synthesis of biologically active molecules .
Case Studies
- Antioxidant Activity: A study demonstrated that derivatives of similar compounds exhibited IC50 values less than 50 μM in cell-based assays, indicating potent antioxidant activity .
- Anticancer Activity: In vitro studies showed that the compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through various signaling pathways .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine:
| Compound | Key Features | Biological Activity |
|---|---|---|
| [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine | Hydrazine + Sulfonamide | Antioxidant, potential anticancer |
| Phenylhydrazine | Simple hydrazine derivative | Hematological applications |
| Sulfanilamide | Sulfonamide antibiotic | Antibacterial |
| Hydrazones | Formed from hydrazines + carbonyls | Varied biological activities |
This table illustrates that the specific combination of a hydrazine core and a sulfonamide group in [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine enhances its reactivity and biological interactions compared to other compounds.
Q & A
Q. How can researchers scale up synthesis without compromising yield or purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
